molecular formula C9H13NO2 B8332730 methyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate

methyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B8332730
M. Wt: 167.20 g/mol
InChI Key: WFRZLYFOLGQHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a methyl ester group at the third position and an isopropyl group at the fourth position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines. For this compound, the starting materials could include a 1,4-dicarbonyl compound with an isopropyl substituent and a methyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Paal-Knorr synthesis, utilizing catalysts and specific reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically at the nitrogen atom or the methyl ester group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol. Sodium borohydride and lithium aluminum hydride are common reducing agents.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom. Halogenation and nitration are typical examples.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid for halogenation, concentrated nitric acid for nitration.

Major Products:

    Oxidation: Formation of N-oxide derivatives or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Methyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive pyrrole derivatives.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of methyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the isopropyl and methyl ester groups can influence its binding affinity and selectivity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

    Methyl 4-(methyl)-1H-pyrrole-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

    Ethyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    4-(Propan-2-yl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester group.

Uniqueness: Methyl 4-(propan-2-yl)-1H-pyrrole-3-carboxylate is unique due to the combination of its isopropyl and methyl ester groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 4-propan-2-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H13NO2/c1-6(2)7-4-10-5-8(7)9(11)12-3/h4-6,10H,1-3H3

InChI Key

WFRZLYFOLGQHON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC=C1C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using p-toluenesulfonylmethyl isocyanide (7.6 g), methyl (2E)-4-methylpent-2-enoate (5.0 g) and potassium tert-butoxide (5.25 g), a procedure as in Reference Example 39 was performed to give the title compound as a pale-yellow oil (yield 3.5 g, 54%).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.25 g
Type
reactant
Reaction Step Three
Yield
54%

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